

The Stereochemistry of (+)-Mayurone: An In-depth Technical Guide

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Compound of Interest

Compound Name: (+)-Mayurone

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Introduction

(+)-Mayurone is a naturally occurring sesquiterpenoid characterized by a unique tricyclic carbon skeleton. Its compact and rigid structure, featuring three contiguous stereocenters, has made it a subject of interest in the field of organic synthesis and natural product chemistry. Understanding the precise three-dimensional arrangement of its atoms, or its stereochemistry, is crucial for its unambiguous identification, synthesis, and the investigation of its biological activities. This technical guide provides a comprehensive overview of the stereochemistry of **(+)-mayurone**, including its absolute configuration, methods for its determination, and relevant experimental data.

Absolute Configuration of (+)-Mayurone

The definitive stereochemistry of **(+)-mayurone** has been established as (1aR,4aS,8aS)-4a,8,8-trimethyl-1a,3,4,5,6,7-hexahydro-1H-cyclopropa[*jj*]naphthalen-2-one.[1] This assignment denotes the specific spatial orientation of the substituents at the three chiral centers of the molecule.

The determination of the absolute configuration of **(+)-mayurone** has been primarily achieved through chemical correlation, specifically via its enantiospecific synthesis from a starting material of known absolute stereochemistry.

Quantitative Stereochemical Data

A summary of the key quantitative data related to the stereochemistry of **(+)-mayurone** is presented below. Due to the limited availability of published experimental values for **(+)-mayurone** itself, data for key precursors and related compounds from its synthesis are included to provide a comprehensive stereochemical profile.

Parameter	Value	Compound	Experimental Conditions
IUPAC Name	(1aR,4aS,8aS)-4a,8,8-trimethyl-1a,3,4,5,6,7-hexahydro-1H-cyclopropa[<i>jj</i>]naphthalen-2-one	(+)-Mayurone	N/A
Melting Point	69.5-70.0 °C	Mayurone (unspecified isomer)	Not specified

Note: Specific optical rotation and detailed NMR data for **(+)-mayurone** are not readily available in the public domain. The data presented is based on available information for mayurone and its precursors.

Experimental Protocols

The stereochemistry of **(+)-mayurone** is fundamentally linked to its synthesis from a chiral precursor. The following outlines the key experimental approaches that have been instrumental in establishing its absolute configuration.

Enantiospecific Synthesis from (R)-Carvone

The absolute configuration of **(+)-mayurone** has been unequivocally established through its formal enantiospecific synthesis starting from (R)-carvone, a readily available chiral natural

product.[2] This multi-step synthesis locks in the desired stereochemistry at each newly formed chiral center, ultimately leading to a product with a defined absolute configuration.

A critical step in this synthesis is the intramolecular cyclopropanation of a diazo ketone, which forms the characteristic three-membered ring of the mayurone skeleton.[2]

Spectroscopic Analysis (^1H and ^{13}C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule by analyzing the chemical environment of each atom. For **(+)-mayurone**, ^1H and ^{13}C NMR spectra would provide detailed information about the connectivity and spatial relationships of the atoms. Although a complete, assigned dataset for **(+)-mayurone** is not publicly available, the spectra of key synthetic intermediates are crucial for confirming the successful formation of the desired stereoisomers at each step of the synthesis.

Optical Rotation Measurement

Optical rotation is a physical property of chiral molecules that causes the rotation of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The designation "(+)" in **(+)-mayurone** indicates that it is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. A precise measurement of the specific rotation, under defined conditions of concentration, solvent, temperature, and wavelength, is a key descriptor for this enantiomer.

Protocol for Optical Rotation Measurement: A solution of the purified compound of known concentration is prepared in a suitable solvent (e.g., chloroform). The solution is placed in a polarimeter cell of a defined path length. The optical rotation is measured using a polarimeter, typically at the sodium D-line (589 nm) and a standard temperature (e.g., 20°C). The specific rotation is then calculated using the formula:

$$[\alpha] = \alpha / (l \times c)$$

where:

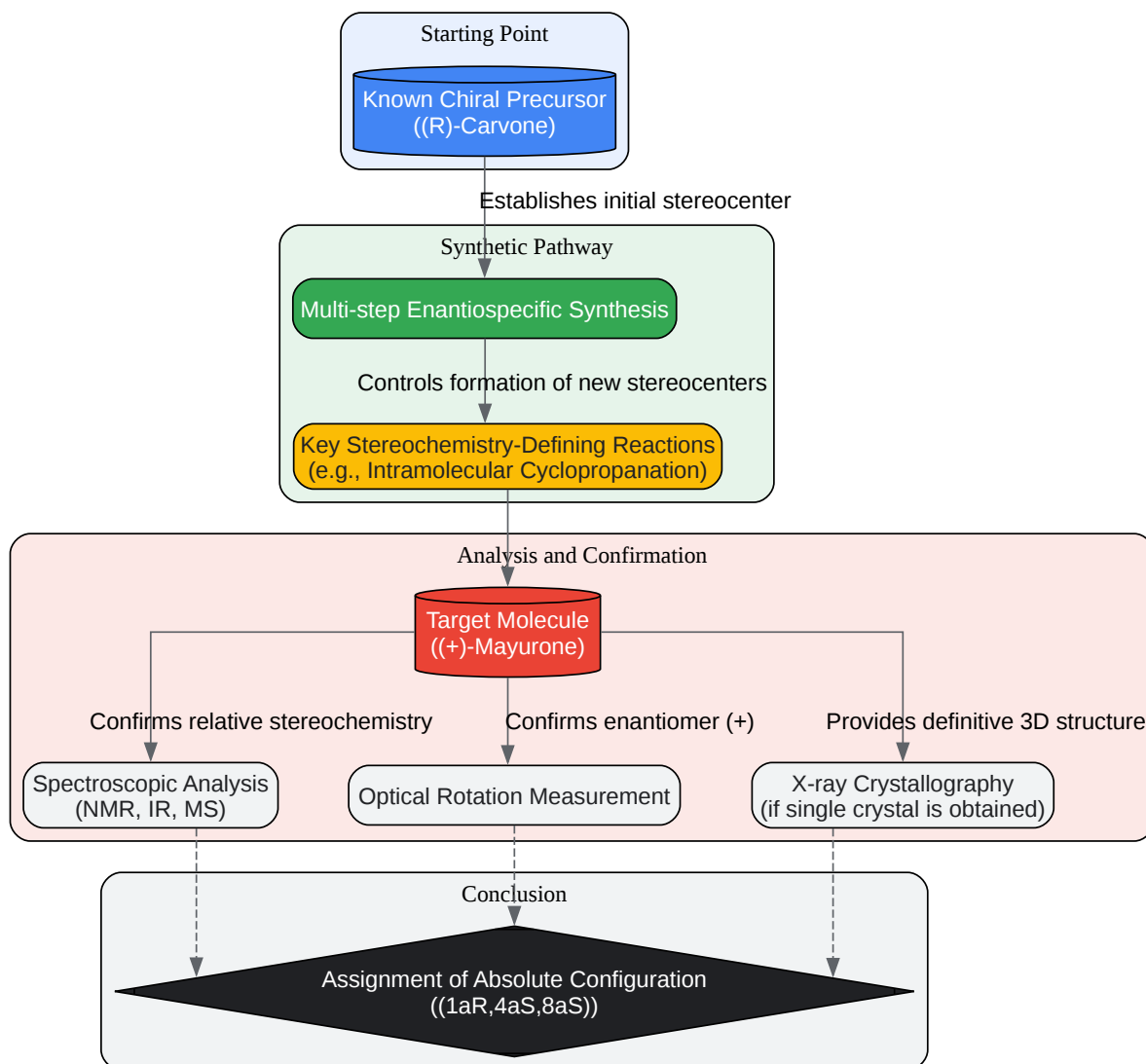
- $[\alpha]$ is the specific rotation
- α is the observed rotation

- l is the path length in decimeters
- c is the concentration in g/mL

Mandatory Visualizations

Logical Workflow for Stereochemical Determination

The following diagram illustrates the logical workflow for determining the absolute stereochemistry of **(+)-mayurone**, primarily through chemical correlation.



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References

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